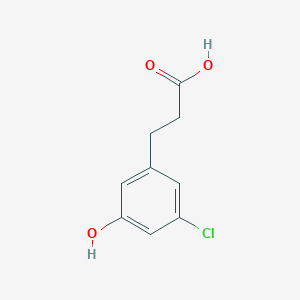
Benzenepropanoic acid, 3-chloro-5-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 3-chloro-5-hydroxy-, is an organic compound with the molecular formula C9H9ClO3. This compound is characterized by a benzene ring substituted with a propanoic acid group, a chlorine atom at the 3-position, and a hydroxyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-chloro-5-hydroxy-, typically involves the chlorination of benzenepropanoic acid followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus trichloride to introduce the chlorine atom at the 3-position. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-chloro-5-hydroxy-, often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation .
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 3-chloro-5-hydroxy-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-chloro-5-hydroxybenzophenone or 3-chloro-5-hydroxybenzoic acid.
Reduction: Formation of Benzenepropanoic acid, 3-hydroxy-.
Substitution: Formation of 3-amino-5-hydroxybenzenepropanoic acid or 3-alkyl-5-hydroxybenzenepropanoic acid.
科学的研究の応用
Benzenepropanoic acid, 3-chloro-5-hydroxy-, has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzenepropanoic acid, 3-chloro-5-hydroxy-, involves its interaction with specific molecular targets and pathways. It is known to act as a selective agonist of the lactate receptor, GPR81. Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis, which can have various physiological effects .
類似化合物との比較
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
- Benzenepropanoic acid, α-hydroxy-, methyl ester
- 3-Chloro-5-hydroxybenzoic acid
Uniqueness
Benzenepropanoic acid, 3-chloro-5-hydroxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective agonism of GPR81 sets it apart from other similar compounds, making it a valuable compound for targeted research and applications .
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
3-(3-chloro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13) |
InChIキー |
AEWLGOJBKRCCAZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


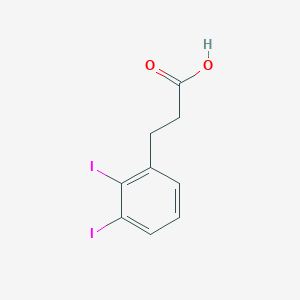

![2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene](/img/structure/B12331945.png)
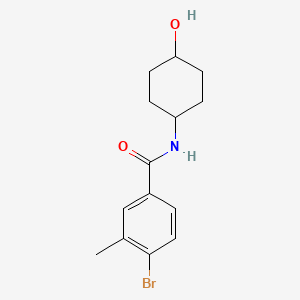
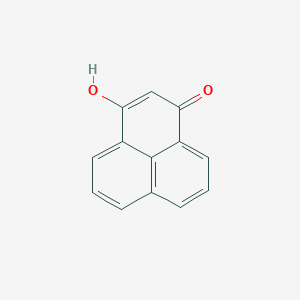

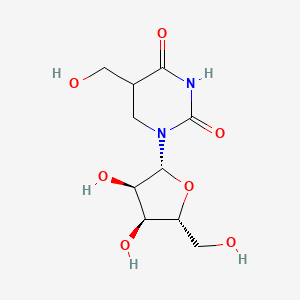
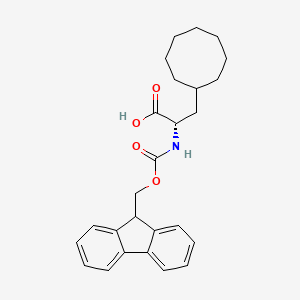
![N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine](/img/structure/B12331974.png)
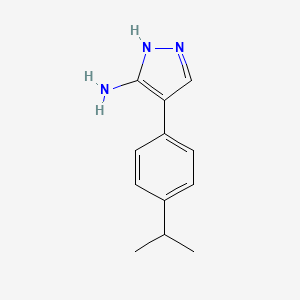
![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)
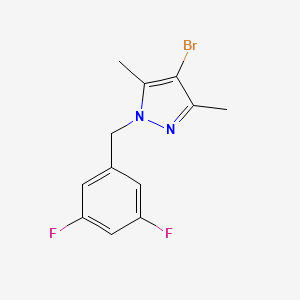
![Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-](/img/structure/B12332003.png)
![Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B12332004.png)
